3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
Overview
Description
Synthesis Analysis
The synthesis of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione involves several techniques. One method includes the thermolysis of L-prolyl-L-leucine methyl ester and methyl ester L-leucyl-L-proline, where tert-butyloxycarbonyl amino protecting groups are removed under the action of a methanolic solution of hydrogen chloride. This process yields the desired diketopiperazine at varying temperatures depending on the starting materials used (Haidukevich et al., 2019). Another approach involves a two-step process from Ugi adducts leading to functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones via acid-mediated cyclization followed by gold(I)-catalyzed regioselective annulation (Singh et al., 2022).
Molecular Structure Analysis
The molecular structure of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives has been a subject of study, providing insights into the formation mechanisms via pyrolysis and silica-catalyzed processes. Quantum chemical calculations have elucidated the steps involved in their formation, including O-acylation, acyl transfer, and intramolecular condensation processes (Contreras‐Torres & Basiuk, 2006).
Chemical Reactions and Properties
Various chemical reactions are used to synthesize derivatives of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione. For instance, the hydrolysis of methyl N-(2,2-dimethyl-2H-azirin-3-yl)-L-prolinate in the presence of silica gel leads to specific derivatives, demonstrating the versatility in creating sulfur-analogues through chemoselective thionation (Budzowski et al., 2004).
Physical Properties Analysis
The physical properties, including conformational analysis and dynamic processes, are critical in understanding the behavior of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione derivatives. Studies have reported on the synthesis, properties, and conformational dynamics, highlighting the importance of NMR spectroscopy in determining structure and behavior in various solvents (Dawidowski et al., 2009).
Chemical Properties Analysis
The chemical properties of 3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione and its derivatives are extensively researched, focusing on their synthesis and potential bioactivities. The diversity in synthesis methods highlights the compound's versatility and the possibility of deriving novel structures with varied biological activities (Singh et al., 2022; Budzowski et al., 2004).
Scientific Research Applications
Antibacterial and Antibiofilm Properties : A compound from Nocardiopsis sp. effectively inhibits bacterial biofilm formation and reduces the viability of biofilm-forming Gram-negative bacteria, which is significant for urinary tract infections (UTIs) (Rajivgandhi et al., 2018).
Cancer Treatment Potential : Derivatives of 1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione show promise as KRAS covalent inhibitors for treating cancer and other diseases associated with KRAS activity (De, 2022).
Synthesis and Chemical Properties : Studies have shown methods for the synthesis of functionalized pyrrolo[1,2-a]pyrazine-3,6(2H,4H)-diones from Ugi adducts, which enables the creation of various substituted dihydropyrazinones (Singh et al., 2022).
Neurological Applications : Imidazo-[1,5-a]pyrido[2,3-e]pyrazines have shown potential as ligands for the GABA receptor complex, which is significant in the field of neurochemistry and pharmaceuticals (Weber et al., 2002).
Antipathogenic and Anticancer Activities : Compounds from Penicillium commune, including 3-isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione, have shown significant activity against Pseudomonas aeruginosa and potential as anticancer agents (Diblasi et al., 2015).
Synthetic Methodologies : The compound can be synthesized by thermolysis of L-prolyl-L-leucine methyl ester and L-leucyl-L-proline methyl ester, demonstrating its synthetic accessibility for various applications (Haidukevich et al., 2019).
Safety And Hazards
- Hazard Statements : It is classified as a warning substance (H302: Harmful if swallowed, H317: May cause an allergic skin reaction).
- Precautions : Handle with care, wear appropriate protective gear, and avoid skin contact.
- MSDS : Detailed safety information can be found in the Material Safety Data Sheet (MSDS).
Future Directions
Future research should focus on:
- Investigating its biological activities and potential therapeutic applications.
- Developing efficient synthetic routes.
- Exploring its interactions with specific biological targets.
- Assessing its pharmacokinetics and toxicity profiles.
properties
IUPAC Name |
3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951384 | |
Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Isobutylhexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
CAS RN |
2873-36-1, 5654-86-4 | |
Record name | Gancidin W | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.